

An In-Depth Technical Guide to 4-Bromo-2-(trifluoromethyl)quinoline

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)quinoline

Cat. No.: B094890

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CAS Number: 18706-25-7

This technical guide provides a comprehensive overview of **4-Bromo-2-(trifluoromethyl)quinoline**, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

Chemical and Physical Properties

4-Bromo-2-(trifluoromethyl)quinoline is a solid at room temperature, appearing as a white to light yellow substance. The presence of the trifluoromethyl group significantly influences its electronic properties and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of **4-Bromo-2-(trifluoromethyl)quinoline**

Property	Value	Source
CAS Number	18706-25-7	[1][2]
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[1]
Molecular Weight	276.05 g/mol	[3]
Boiling Point	268.9 ± 35.0 °C (Predicted)	[3]
Density	1.658 g/cm ³ (Predicted)	[3]
Appearance	White to light yellow solid	[3]
Storage Temperature	2-8°C, under inert atmosphere	[2][3]

Synthesis of 4-Bromo-2-(trifluoromethyl)quinoline

The synthesis of the quinoline core can be achieved through various named reactions, with the Pfitzinger reaction being a prominent method for generating quinoline-4-carboxylic acids, which can be precursors to compounds like **4-Bromo-2-(trifluoromethyl)quinoline**.[\[4\]\[5\]](#)

Pfitzinger Reaction: A General Protocol

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a strong base.[\[5\]\[6\]](#)

Experimental Protocol:

- **Ring Opening of Isatin:** Isatin is hydrolyzed with a base, such as potassium hydroxide, to form a keto-acid intermediate.[\[4\]\[7\]](#) This is typically done by dissolving isatin in an ethanolic solution of KOH.[\[7\]](#)
- **Condensation:** A carbonyl compound is then added to the reaction mixture.[\[7\]](#)
- **Cyclization and Dehydration:** The intermediate undergoes intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[\[4\]](#)
- **Work-up:** The reaction mixture is cooled, and the product is precipitated by acidification, followed by filtration and purification.[\[7\]](#)

While a specific protocol for **4-Bromo-2-(trifluoromethyl)quinoline** via the Pfitzinger reaction is not detailed in the provided search results, the general principles of this reaction would apply, likely starting from a brominated isatin derivative and a trifluoromethyl-containing carbonyl compound.

Another potential synthetic route involves the reaction of tribromofluoromethane and a substituted 2-alkynyl aniline compound in an amine basic solution under light irradiation.[8]

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[9][10] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacological profile of the molecule.[11]

While specific quantitative biological data for **4-Bromo-2-(trifluoromethyl)quinoline** is not readily available in the public domain, the activities of structurally similar compounds provide insights into its potential applications.

Anticancer Potential

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[12] They can induce apoptosis, disrupt cell migration, and inhibit angiogenesis.[12] For instance, certain brominated quinoline derivatives have shown significant inhibitory effects against cancer cell lines, with IC50 values in the low microgram per milliliter range.[13] The anticancer mechanism of some quinolines involves the inhibition of enzymes like Pim-1 kinase and PAK1.

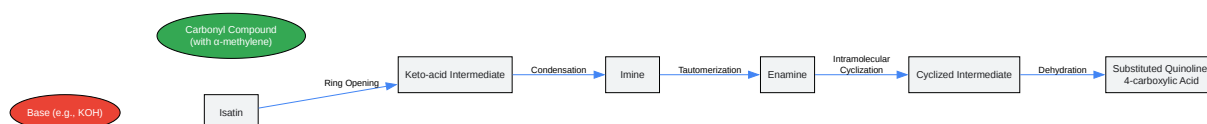
Antimalarial Potential

The quinoline scaffold is central to several antimalarial drugs. The general mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite.[9] While specific data for **4-Bromo-2-(trifluoromethyl)quinoline** is not available, other trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have shown activity against *Plasmodium falciparum*.[9]

Experimental Workflows and Reaction Mechanisms

Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a key synthetic route for quinolines. The mechanism involves several steps, starting with the base-catalyzed opening of the isatin ring.

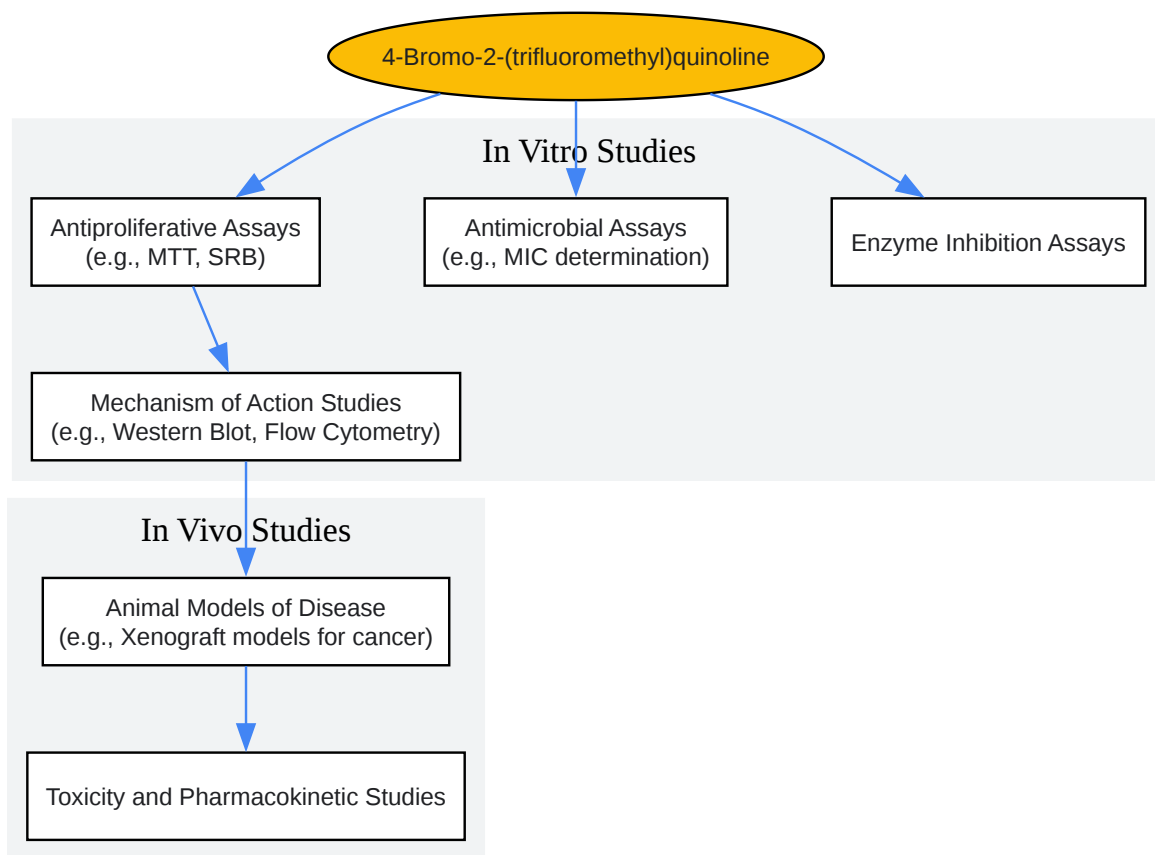


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Caption: Mechanism of the Pfitzinger reaction for the synthesis of quinoline derivatives.

General Workflow for Biological Evaluation

The assessment of the biological activity of a novel compound like **4-Bromo-2-(trifluoromethyl)quinoline** typically follows a standardized workflow.



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Caption: A general workflow for the biological evaluation of a candidate compound.

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